molecular formula C20H25N3OS B3654989 N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3654989
M. Wt: 355.5 g/mol
InChI Key: UBRWUGXCGWXFSQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the piperazine-1-carbothioamide class, a group of compounds known for their versatile biological activities. Structurally, it features a piperazine core substituted with a 3-methoxyphenyl group and a thiourea moiety linked to a 2,3-dimethylphenyl ring . This configuration is analogous to other researched piperazine carbothioamides, which have been identified as key scaffolds in the development of inhibitors for various therapeutic targets . Primary research applications for this compound and its structural analogs are focused on neuroscience and oncology. Piperazine derivatives have demonstrated potent and selective inhibitory activity against monoamine oxidase (MAO) enzymes, particularly MAO-A, which is a primary target for antidepressant therapies . Furthermore, closely related thiourea and thiosemicarbazone derivatives have shown promising antiproliferative activity in studies targeting lung cancer cells, such as A549, by inhibiting critical enzymes like carbonic anhydrase (CA) isoforms hCA I and hCA II . The mechanism of action is believed to involve targeted enzyme inhibition. For MAO enzymes, these compounds can act as competitive and reversible inhibitors, binding to the active site . In the context of carbonic anhydrase inhibition, the thiourea group may play a role in interacting with the zinc ion or other residues in the enzyme's active site, disrupting its role in pH regulation within tumors and thereby exhibiting anticancer effects . This product is intended for research and development purposes in a controlled laboratory setting. It is not approved for use in humans or animals. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-15-6-4-9-19(16(15)2)21-20(25)23-12-10-22(11-13-23)17-7-5-8-18(14-17)24-3/h4-9,14H,10-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRWUGXCGWXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2,3-dimethylaniline with 3-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. Common reagents include thiophosgene or carbon disulfide, and the reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Synthesis : Unlike analogs synthesized via isocyanate intermediates (e.g., ), the target compound employs diazonium coupling, a method favoring arylpiperazine derivatives with sterically hindered substituents .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Spectral Data:
Compound Molecular Formula HRMS (m/z) 1H NMR Features
Target compound C₂₀H₂₄N₄OS Not reported Expected signals: δ 6.5–7.5 (aromatic protons), δ 3.7–4.1 (piperazine/thiourea CH₂)
4-(3-Chloro-5-(trifluoromethyl)phenyl) analog (35) C₁₉H₁₈ClF₃N₄S 429.1131 δ 7.24 (s, 1H), δ 6.94 (s, 1H)
4-(3,5-Dimethylphenyl) analog (33) C₂₀H₂₇N₄S 355.1961 δ 2.21 (s, 6H; methyl groups), δ 6.47–6.56 (m, aromatic)

Key Observations :

  • The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target compound may reduce polarity compared to analogs like compound 35 .
  • Methyl and methoxy substituents in the target compound contribute to upfield shifts in 1H NMR, as seen in compound 33 (δ 2.21 ppm for methyl groups) .

Biological Activity

N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H25N3OSC_{20}H_{25}N_{3}OS with a molecular weight of 355.5 g/mol. The compound features a piperazine ring substituted with two aromatic moieties, contributing to its biological activity. The structure is depicted below:

PropertyValue
Molecular FormulaC20H25N3OSC_{20}H_{25}N_{3}OS
Molecular Weight355.5 g/mol
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
XlogP4.0

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In experimental models, it showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . This activity is attributed to the presence of the methoxy group in the aromatic ring, enhancing electron donation properties.

Neuropharmacological Effects

This compound has been investigated for its neuropharmacological effects. Studies suggest that it may act as a potential anxiolytic agent by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic-like effects observed in animal models .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
  • Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.
  • Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, it may influence mood and anxiety levels.

Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of several pathogenic bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values were determined against various strains, showing promising results that warrant further investigation for clinical applications .

Study 2: Neuropharmacological Assessment

In a behavioral study aimed at assessing the anxiolytic potential of the compound, rodents treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls. These findings support the hypothesis that this compound may serve as an effective anxiolytic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
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N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide

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